molecular formula C10H8BrNO B13687375 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

Cat. No.: B13687375
M. Wt: 238.08 g/mol
InChI Key: UYYZGJHRYMIIPN-UHFFFAOYSA-N
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Description

IUPAC Name: 5-Bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one Molecular Formula: C₁₀H₈BrNO Molecular Weight: 238.08 g/mol CAS Number: Not explicitly provided in evidence, but structurally related compounds (e.g., 7-bromo isomer: CAS 1404431-47-5) are documented .

This compound features a quinoline core fused with a strained cyclopropane ring and a bromine atom at position 5. The cyclopropane ring introduces significant steric and electronic effects, influencing both chemical reactivity and biological interactions. The bromine substituent enhances electrophilic reactivity and modulates bioactivity, making it a candidate for pharmaceutical and material science applications .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c11-5-1-2-6-7-4-8(7)10(13)12-9(6)3-5/h1-3,7-8H,4H2,(H,12,13)

InChI Key

UYYZGJHRYMIIPN-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)NC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of brominated quinoline derivatives and cyclopropane intermediates, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures under specific conditions.

Scientific Research Applications

5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Bromine Position: The 5-bromo derivative is less studied than its 7-bromo isomer, which exhibits notable anticancer activity (e.g., log(10)GI₅₀ = -6.40 against BT-549 breast cancer cells) .
  • Substituent Effects : Methyl or methoxybenzyl groups enhance lipophilicity, improving enzyme binding (e.g., carbonic anhydrase inhibition Kᵢ = 16.1–510 nM for methyl derivatives) .
  • Synthetic Challenges : Bromination regioselectivity and cyclopropane ring strain require precise reaction control (e.g., NaH/DMF for cyclopropanation) .

Table 2: Anticancer and Antimicrobial Activities of Quinolin-2(1H)-one Derivatives

Compound Name Anticancer Activity (IC₅₀ or GI₅₀) Antimicrobial Activity (MIC) Unique Mechanism Reference
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one Data limited; predicted similar to 7-bromo isomer Not reported DNA intercalation, enzyme inhibition
7-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one log(10)GI₅₀: -6.40 (BT-549), -6.10 (NCI-H23) Moderate (Gram-positive bacteria) Bromine enhances hydrophobic interactions with EGFR
5-Bromo-4-hydroxyquinolin-2(1H)-one IC₅₀ = 10.78 µM (MCF-7) High (broad-spectrum) Hydroxy group enables H-bonding with Cys-797
6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one IC₅₀ = 0.96 µM (EGFR-TK) Not reported Dual halogen substitution improves kinase affinity

Key Observations :

  • Bromine vs. Hydroxy Groups : Bromine at C5/C7 improves cytotoxicity, while hydroxy groups (e.g., 4-hydroxy derivatives) enhance selectivity via hydrogen bonding .
  • Halogen Synergy : Compounds with bromine and chlorine (e.g., 6-bromo-4-chlorophenyl derivative) show superior kinase inhibition (IC₅₀ = 0.96 µM for EGFR-TK) .

Reactivity and Stability

Table 3: Chemical Reactivity and Stability

Compound Name Cyclopropane Ring Stability Bromine Reactivity Stability Under Storage Reference
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one High (resists hydrolysis) Electrophilic substitution (Suzuki coupling) Sensitive to light; store at -20°C in amber vials
7-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one Moderate (ring-opening under strong acids) Nucleophilic substitution (amines, thiols) Decomposes via debromination; monitor via HPLC
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one High (methyl reduces strain) N-Alkylation (e.g., propargyl bromide) Stable under inert gas; no decomposition reported

Key Observations :

  • Strain vs. Stability : Methyl substituents reduce cyclopropane ring strain, enhancing thermal stability .
  • Bromine Reactivity : Bromine at C5/C7 facilitates cross-coupling (e.g., Suzuki-Miyaura) but requires protection of the lactam carbonyl to prevent catalyst poisoning .

Biological Activity

5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties, particularly in the realms of anticancer and antimicrobial activities.

Structural Characteristics

The molecular formula of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is C10H8BrNOC_{10}H_8BrNO, with a molecular weight of approximately 226.07 g/mol. The presence of a bromine atom at the 5-position and the cyclopropane moiety contribute to its reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds similar to 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : The compound has also been evaluated for its potential as an antimicrobial agent.

Anticancer Activity

A study evaluating the cytotoxicity of various derivatives, including 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one, demonstrated significant effects on different cancer cell lines. Notably, it showed marked cytotoxicity against breast cancer cell lines (BT-549) with a log(10)GI(50) value of -6.40, indicating potent activity against this type of cancer .

Antimicrobial Activity

The compound's antimicrobial activity was assessed through various assays. Compounds with similar structures have been reported to exhibit inhibition against a range of bacterial strains. The specific mechanisms by which 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Comparative Analysis with Similar Compounds

The following table compares 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one with other structurally related compounds:

Compound NameCAS NumberStructural FeaturesBiological Activity
5-Bromo-3,4-dihydroquinolin-2(1H)-one 880094-83-7Bromine at position 5Antimicrobial
6-Bromo-3,4-dihydroquinolin-2(1H)-one 3279-90-1Bromine at position 6Anticancer
7-Bromo-3,4-dihydroquinolin-2(1H)-one 14548-51-7Bromine at position 7Antimicrobial
N-(4-Bromophenyl)-3-phenylpropanamide 316146-27-7Aromatic amide structureEnzyme inhibition

This comparison highlights the unique positioning of the bromine atom in 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one, which may confer distinct biological properties compared to its analogs.

The mechanism by which 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The electrophilic nature of the bromine atom allows it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of cellular pathways associated with growth and apoptosis in cancer cells.

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